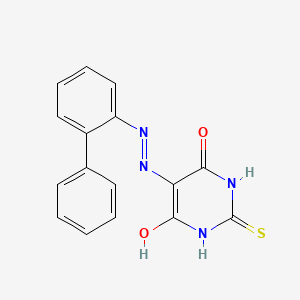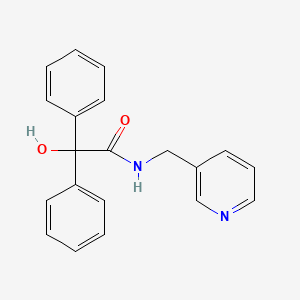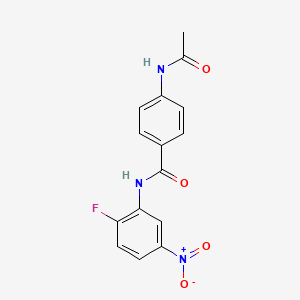
3-(4-methoxyphenoxy)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenoxy)-N-phenylpropanamide, also known as MPP, is a synthetic compound that has been used in scientific research for various purposes. MPP belongs to the class of amides, and its chemical formula is C16H17NO3.
作用機序
The mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of specific cellular signaling pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and death. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to modulate the activity of ion channels, which play a critical role in the regulation of cellular function.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of oxidative stress-induced damage to cells, and the modulation of ion channel activity. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to have anti-inflammatory effects and to modulate the activity of specific proteins involved in cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 3-(4-methoxyphenoxy)-N-phenylpropanamide in lab experiments is its ability to modulate specific cellular signaling pathways, making it a useful tool for studying the function of these pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 3-(4-methoxyphenoxy)-N-phenylpropanamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the specific mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving 3-(4-methoxyphenoxy)-N-phenylpropanamide, including the exploration of its potential use as a therapeutic agent for the treatment of cancer, the investigation of its role in modulating ion channel activity, and the development of new synthetic methods for producing 3-(4-methoxyphenoxy)-N-phenylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide and to determine its potential toxicity in various experimental settings.
合成法
3-(4-methoxyphenoxy)-N-phenylpropanamide can be synthesized by using a multi-step process that involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride, followed by the reaction of the resulting product with aniline. The final product is then purified using column chromatography. This synthesis method has been reported in various research articles and is considered a reliable method for the production of 3-(4-methoxyphenoxy)-N-phenylpropanamide.
科学的研究の応用
3-(4-methoxyphenoxy)-N-phenylpropanamide has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer, as a tool for studying the role of specific proteins in cellular signaling pathways, and as a probe for investigating the function of ion channels. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been used in studies exploring the effects of oxidative stress on cellular function and the potential use of antioxidants as a therapeutic approach.
特性
IUPAC Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBAVPORDISHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)


![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)
